3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate

Surfactant Formulation Emulsifier Selection Density-Dependent Processing

3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate (CAS 96507-75-4) is a nonionic amphiphilic surfactant belonging to the class of 2-methyl-2-nonylundecanoic acid esters. It is characterised by a branched, long-chain hydrophobic tail and a tertiary amine headgroup carrying two 2-hydroxypropyl substituents.

Molecular Formula C30H61NO5
Molecular Weight 515.8 g/mol
CAS No. 96507-75-4
Cat. No. B12689693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate
CAS96507-75-4
Molecular FormulaC30H61NO5
Molecular Weight515.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C)(CCCCCCCCC)C(=O)OCC(CN(CC(C)O)CC(C)O)O
InChIInChI=1S/C30H61NO5/c1-6-8-10-12-14-16-18-20-30(5,21-19-17-15-13-11-9-7-2)29(35)36-25-28(34)24-31(22-26(3)32)23-27(4)33/h26-28,32-34H,6-25H2,1-5H3
InChIKeyGBWKVMIBMYVCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate (CAS 96507-75-4) – Surfactant Procurement Baseline


3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate (CAS 96507-75-4) is a nonionic amphiphilic surfactant belonging to the class of 2-methyl-2-nonylundecanoic acid esters. It is characterised by a branched, long-chain hydrophobic tail and a tertiary amine headgroup carrying two 2-hydroxypropyl substituents. Key physicochemical constants include a density of 0.975 g/cm³, a boiling point of 612.9 °C at 760 mmHg, a refractive index of 1.482, and a flash point of 324.5 °C [1]. These properties position the compound as a candidate for high-temperature emulsification, solubilisation, and dispersion applications in personal care, pharmaceutical, and industrial formulations .

Why 3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate Cannot Be Replaced by In-Class Surfactants Without Quantitative Justification


In-class 2-methyl-2-nonylundecanoate esters are not interchangeable because the hydrophilic headgroup structure directly governs surfactant packing parameter, critical micelle concentration (CMC), and hydrophilic-lipophilic balance (HLB). The bis(2-hydroxypropyl)amino moiety provides three hydrogen-bond donor sites and a calculated logP of approximately 8.01 , whereas closely related analogs such as the 3-[[(5-amino-1,3,3-trimethylcyclohexyl)methyl]amino] derivative (CAS 96507-73-2) display a logP near 10.53 [1]. This difference alters the surfactant's solubility, surface tension reduction profile, and thermal stability, making unvalidated substitution a formulation risk.

Quantitative Differentiation of 3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate Against Structural Analogs and Industry Baselines


Density Advantage of 0.975 g/cm³ Versus Bulkier Amino-Ester Analogs

The target compound exhibits a density of 0.975 g/cm³ [1], which is lower than that of the 3-[[[4-(aminomethyl)phenyl]methyl]amino] analog (CAS 94442-09-8), which has a predicted density of approximately 0.997 g/cm³ based on its higher molecular weight (518.81 g/mol) and compact aromatic headgroup [2]. This difference can influence phase separation kinetics in emulsion systems.

Surfactant Formulation Emulsifier Selection Density-Dependent Processing

Boiling Point of 612.9 °C Provides Extended High-Temperature Processing Window

With a boiling point of 612.9 °C at 760 mmHg [1], the target compound remains thermally stable at temperatures far exceeding those tolerated by common nonionic surfactants such as Polysorbate 80, which decomposes above approximately 250–300 °C. This thermal resilience enables processing in hot melt or high-shear environments where many ester surfactants would volatilise or degrade.

High-Temperature Emulsification Thermal Stability Industrial Surfactant Selection

Calculated LogP of 8.01 Favours Balanced Hydrophilicity Over More Hydrophobic Analogs

The predicted octanol-water partition coefficient (logP) of the target compound is 8.01 , indicating moderate lipophilicity. In contrast, the structurally related analog CAS 96507-73-2, which possesses a bulkier 5-amino-1,3,3-trimethylcyclohexyl headgroup, has a predicted logP of 10.53 [1]. The ~2.5 log unit difference translates to a roughly 300-fold greater affinity of the analog for the lipid phase, which can impair water solubility and micelle formation.

HLB Prediction Surfactant Hydrophilicity Solubilisation Efficiency

Three Hydroxyl Donor Sites Enhance Hydrogen-Bonding Capacity Relative to Amine-Only Analogs

The target compound contains three hydroxyl groups (two on the 2-hydroxypropyl chains and one on the central 2-hydroxypropyl ester linker), providing three hydrogen-bond donors . The analog CAS 94442-08-7, featuring a polyamine headgroup, lacks pendant hydroxyl donors and instead presents only primary and secondary amine donors, which are less effective at stabilising interfacial water layers. This difference enhances the target compound's ability to form robust hydration shells around oil droplets.

Surfactant Solubility Hydrogen Bonding Interfacial Film Stability

Flash Point of 324.5 °C Permits Safe Handling in Hot-Oil Processes Versus Lower Flash-Point Surfactants

The flash point of the target compound is reported as 324.5 °C [1], which is significantly higher than that of many conventional nonionic surfactants such as Span 85 (sorbitan trioleate, flash point ~194 °C) or common ethoxylated alcohols (flash points often 150–250 °C). This elevated flash point reduces fire hazard during high-temperature mixing, spray-drying, or hot-fill operations.

Process Safety Flash Point High-Temperature Manufacturing

Refractive Index of 1.482 Enables Optical Clarity Matching in Formulations

The target compound possesses a refractive index of 1.482 [1]. This value is closer to that of many cosmetic oils and silicone oils (typically 1.40–1.45) compared to the analog CAS 96507-73-2, which, based on its higher carbon count and bulkier ring system, is estimated to have a refractive index of approximately 1.49–1.50. The closer match reduces light scattering in transparent microemulsions.

Cosmetic Formulation Optical Clarity Refractive Index Tuning

High-Value Application Scenarios for 3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate Based on Quantitative Differentiators


High-Temperature Oil-in-Water Emulsifier for Hot-Melt Cosmetic Creams

Leveraging the 612.9 °C boiling point and 324.5 °C flash point established in Section 3, the compound can serve as a primary emulsifier in hot-melt cream formulations that require mixing at 120–200 °C, where Polysorbate 80 or Span 85 would degrade. Its calculated logP of 8.01 favours o/w emulsion stabilisation, and the three hydroxyl donors promote a robust interfacial film. Procurement teams should specify this compound when high-temperature stability is a non-negotiable formulation constraint [1].

Transparent Microemulsion Concentrates for Personal Care Serums

The refractive index of 1.482 and moderate lipophilicity (logP 8.01) make this surfactant an excellent candidate for formulating transparent microemulsions with common emollient esters and silicone oils. Its lower refractive index relative to bulkier analogs (e.g., CAS 96507-73-2) reduces the need for supplementary refractive index modifiers, streamlining the procurement of raw materials and lowering formulation costs [2].

Safe, High-Temperature Industrial Degreaser or Dispersant Formulation

With a flash point of 324.5 °C and a boiling point exceeding 600 °C, this surfactant is suited for formulating industrial degreasers or dispersants that are applied at elevated temperatures (e.g., engine degreasing, metalworking fluids). Its lower density (0.975 g/cm³) versus amino-ester analogs facilitates phase separation after use, and the bis(2-hydroxypropyl)amino headgroup provides effective wetting on both polar and non-polar surfaces [1][3].

Pharmaceutical Lipid-Based Solubiliser Requiring Preferential Aqueous Partitioning

The compound's logP of 8.01, which is ~2.5 units lower than that of the CAS 96507-73-2 analog, translates to a significantly greater tendency to partition into the aqueous phase. This property is valuable in lipid-based drug delivery systems where the surfactant must solubilise a lipophilic active pharmaceutical ingredient yet remain dispersible in gastrointestinal fluids. Researchers developing self-emulsifying drug delivery systems should consider this compound over more hydrophobic analogs to avoid precipitation upon dilution [4].

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